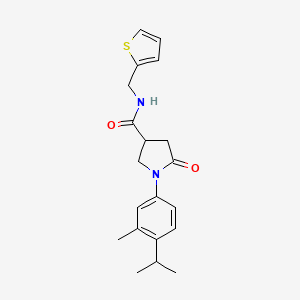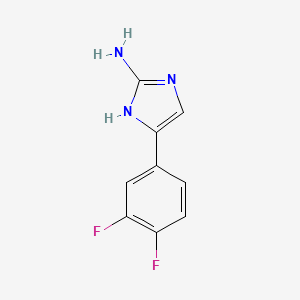
1-(4-((1-(4-metoxifenil)-1H-tetrazol-5-il)metil)piperazin-1-il)-2-feniletanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is a unique chemical compound characterized by its complex structure that includes a tetrazole ring and piperazine backbone
Aplicaciones Científicas De Investigación
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is utilized in numerous scientific domains:
Chemistry
: Used as a building block in organic synthesis and catalyst design.
Biology
: Explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
: Investigated for its potential as a pharmacophore in drug design, targeting receptors such as serotonin and dopamine.
Industry
: Utilized in the development of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions Synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps. The initial step often includes the preparation of intermediate compounds such as 1-(4-methoxyphenyl)-1H-tetrazole, which is then subjected to a reaction with piperazine. This is followed by further chemical manipulations to achieve the final product. Typical conditions may involve solvent mediums like dimethylformamide (DMF) and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods For industrial-scale production, methods such as continuous flow chemistry may be employed to ensure efficiency and scalability. Techniques involving the use of advanced reactors and automation can enhance the yield and purity of the compound while maintaining reaction conditions such as temperature and pressure precisely.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone can undergo various types of chemical reactions:
Oxidation
: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction
: Can be reduced to amines or alcohols under specific conditions.
Substitution
: Nucleophilic or electrophilic substitution reactions can modify the tetrazole or piperazine rings.
Common Reagents and Conditions Common reagents include hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate, and substitution reagents like halogenating agents. Typical conditions involve specific temperature ranges (often 50-150°C) and solvents like ethanol or dichloromethane.
Major Products Formed Major products from these reactions include various functionalized derivatives such as substituted tetrazoles, amino acids, or modified piperazines, depending on the specific reaction pathway and conditions employed.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets
: Binds to receptors or enzymes, potentially modulating their activity.
Pathways Involved
: Can influence signaling pathways such as G-protein coupled receptor signaling, impacting neurotransmission or cellular responses.
Comparación Con Compuestos Similares
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylethanone is unique compared to similar compounds:
Uniqueness
: Its specific structure offers unique binding properties and chemical reactivity.
Similar Compounds
: Compounds like 1-(4-methoxyphenyl)-1H-tetrazole or substituted piperazines share some structural similarities but differ in reactivity and applications.
Propiedades
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-19-9-7-18(8-10-19)27-20(22-23-24-27)16-25-11-13-26(14-12-25)21(28)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIVPBXDPHORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2474707.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)



![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2474715.png)


